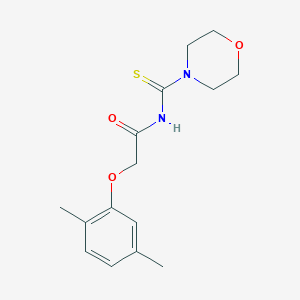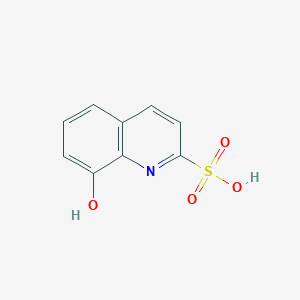
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide, also known as Tert-butylphenylacetamide (TPA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA is a white crystalline powder that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of TPA is not well understood, but it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
TPA has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its effects on anxiety, sedation, and pain.
Advantages and Limitations for Lab Experiments
One advantage of TPA is its relatively simple synthesis and availability. TPA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, TPA has limited solubility in water, which may limit its use in aqueous systems. Additionally, the mechanism of action of TPA is not well understood, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on TPA. One area of interest is the development of new synthetic methods for TPA and related compounds. Another area of interest is the investigation of the mechanism of action of TPA and its effects on GABA(A) receptors. Additionally, TPA may have potential applications in the development of new anxiolytic and sedative drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
In conclusion, TPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA has been extensively studied for its potential applications in organic synthesis, material science, and pharmacology. TPA has been shown to have anxiolytic and sedative effects in animal models and has potential applications in the development of new drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
Synthesis Methods
TPA can be synthesized through a multistep process starting with the reaction of tert-butylbenzene with acetic anhydride to form tert-butylphenylacetate. This product is then hydrolyzed with hydrochloric acid to form TPA. The synthesis of TPA is relatively simple and can be achieved using standard laboratory techniques.
Scientific Research Applications
TPA has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. TPA has also been used as a building block in the preparation of polymers and other materials.
properties
Product Name |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-10(2)13(15-11(3)16)12(8-9)14(4,5)6/h7-8H,1-6H3,(H,15,16) |
InChI Key |
FVHRNYIVAVWDKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

